N-(2-Oxazolyl)-1-naphthylamine

Medicinal Chemistry Scaffold Design Kinase Inhibitor Development

Medicinal chemists targeting FLT3, 5-HT₂B, or CCR4 often face scaffold bias when sourcing pre-functionalized 2-aminonaphthoxazoles, locking SAR campaigns into a single target. N-(2-Oxazolyl)-1-naphthylamine (CAS 100381-97-3, NSC 659237) resolves this as the unsubstituted parent scaffold with dual diversification vectors at the oxazole 4- and 5-positions. • Enables divergent synthesis of 4-substituted, 5-substituted, and 4,5-disubstituted libraries from one starting material for parallel FLT3/GPCR lead exploration. • Serves as an essential negative control in FLT3 SAR studies where 5-substituted analogs (e.g., AIU2001) achieve sub-nM IC₅₀. • Experimentally determined bp 378.9 °C, density 1.269 g/cm³, and flash point 183 °C provide process-ready data for solvent selection and thermal safety assessment.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 100381-97-3
Cat. No. B027608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Oxazolyl)-1-naphthylamine
CAS100381-97-3
SynonymsN-(2-Oxazolyl)-1-naphthylamine
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC3=NC=CO3
InChIInChI=1S/C13H10N2O/c1-2-6-11-10(4-1)5-3-7-12(11)15-13-14-8-9-16-13/h1-9H,(H,14,15)
InChIKeyQPVKBSBPGROOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Oxazolyl)-1-naphthylamine: Core Scaffold Identity and Registry


N-(2-Oxazolyl)-1-naphthylamine (synonyms: 2-(1-Naphthylamino)oxazole, N-(naphthalen-1-yl)-1,3-oxazol-2-amine, 2-Oxazolamine,N-1-naphthalenyl-) is a heterocyclic aromatic compound of molecular formula C₁₃H₁₀N₂O and molecular weight 210.23 g/mol, featuring a naphthalene moiety linked via an amino bridge to an unsubstituted oxazole ring . It is registered under CAS 100381-97-3, Beilstein Registry Number (BRN) 0520285, and has been assigned the National Cancer Institute (NCI) screening number NSC 659237, indicating historical submission to the NCI Developmental Therapeutics Program for anticancer evaluation [1]. The compound serves as the minimal pharmacophore scaffold for a broader class of 2-aminonaphthoxazole derivatives that have been investigated as FLT3 kinase inhibitors, 5-HT₂B receptor antagonists, and CCR4 modulators [2].

1
Scaffold Unsubstituted 2-aminonaphthoxazole parent core No pre-existing target bias; two free diversification vectors at oxazole C4 and C5
2
Chemical flexibility Dual substitution sites for parallel SAR exploration Supports divergent library synthesis toward FLT3, 5-HT2B and CCR4 chemical space
3
Screening pedigree NSC 659237 designation from NCI DTP Indicates historical submission for anticancer screening; data retrievable upon request
4
Process data Verified density, boiling point, and flash point available Supports preliminary process feasibility assessment without de novo measurement

Why Generic Oxazole or Naphthylamine Analogs Cannot Substitute


The substitution pattern on the oxazole ring is a decisive determinant of biological target engagement. In the 2-aminonaphthoxazole class, the presence and position of substituents at the oxazole 4- and 5-positions dictate selectivity between kinase targets (e.g., FLT3, c-KIT) and GPCR targets (e.g., 5-HT₂B, CCR4) [1]. N-(2-Oxazolyl)-1-naphthylamine, as the unsubstituted parent scaffold, provides a unique chemical starting point devoid of pre-existing target bias, enabling divergent functionalization toward structurally distinct lead series [2]. In contrast, the dihydro analog 2-(1-naphthylamino)-2-oxazoline exhibits a fundamentally different pharmacological profile as a CNS depressant, demonstrating that even minor changes in ring saturation state produce qualitatively different biological outcomes [3]. Simple interchange with generic arylaminooxazoles or naphthylamines without consideration of these structural determinants risks loss of the specific substitution vectors required for downstream target modulation.

!
5‑Substituted oxazole analogs lock target bias Compounds like AIU2001 already occupy the oxazole 5‑position, restricting further diversification to a single vector and shifting selectivity toward FLT3/c‑KIT.
!
Dihydro‑oxazoline analog shows divergent pharmacology 2‑(1‑Naphthylamino)‑2‑oxazoline is reported as a CNS depressant; the aromatic oxazole scaffold is associated with peripheral kinase/GPCR targets. Target profiles may not transfer.
!
Generic naphthylamines lack defined substitution geometry Simple naphthylamine or generic arylaminooxazole analogs do not provide the precise oxazole substitution vectors required for downstream functionalization toward reported chemotypes.

Differential Evidence Versus Closest Structural Analogs


Unfunctionalized Scaffold Versus 5-Substituted FLT3 Inhibitors

N-(2-Oxazolyl)-1-naphthylamine (MW 210.23) lacks any substituent at the oxazole 4- and 5-positions, distinguishing it from the FLT3 inhibitor 5-(4-bromophenyl)-N-(naphthalen-1-yl)oxazol-2-amine (AIU2001, MW ~370.2). This structural difference increases molecular weight by approximately 160 Da (76%) and introduces a halogenated aryl group that is critical for FLT3 kinase binding [1]. The unsubstituted scaffold therefore provides two independent vectors for synthetic diversification (the 4- and 5-positions of the oxazole ring), whereas AIU2001 and its fluorinated analog AIU2008 already occupy the 5-position, limiting further SAR exploration to only one remaining position .

Scaffold diversification vectors
Supporting evidence
Target:2 unsubstituted positions (C4, C5)
vs
AIU2001/AIU2008:1 position free (C4 only)
Target offers two independent vectors for library synthesis; 5‑substituted inhibitors already occupy one key position.
Supports divergent SAR library design
Structural comparison based on published synthetic routes
Medicinal Chemistry Scaffold Design Kinase Inhibitor Development

Aromatic Oxazole Versus Dihydro-oxazoline Pharmacology

The target compound possesses a fully aromatic oxazole ring, whereas the structurally closest historical comparator, 2-(1-naphthylamino)-2-oxazoline, contains a partially saturated 4,5-dihydro-oxazole (oxazoline) ring [1]. This single structural difference fundamentally alters the pharmacological profile: the oxazoline analog was reported in 1957 as a potent CNS depressant producing marked quieting in cats, dogs, and monkeys upon oral or parenteral administration [1]. In contrast, the aromatic oxazole scaffold (as evidenced by its 5-substituted derivatives) has been directed toward peripheral kinase targets (FLT3, c-KIT) and GPCR modulation (5-HT₂B, CCR4) without reported CNS depressant effects [2][3]. The aromatic oxazole ring confers greater planarity and altered hydrogen-bonding capacity compared to the oxazoline, which directly impacts molecular recognition at biological targets.

Pharmacological target class
Class‑level inference
Aromatic oxazole scaffold:kinase/GPCR targets reported (FLT3, 5‑HT2B, CCR4)
vs
Oxazoline analog:CNS depressant reported (1957)
Qualitatively divergent biological profiles; no cross‑target activity reported.
Pharmacological profile context differs fundamentally
Class‑level inference from 5‑substituted derivatives; comparator data from historical report
Pharmacology CNS Drug Discovery Heterocyclic Chemistry

NCI Screening Pedigree Distinguishing from Non-screened Analogs

N-(2-Oxazolyl)-1-naphthylamine has been assigned NSC number 659237 by the National Cancer Institute's Developmental Therapeutics Program, confirming that it was formally submitted for anticancer screening [1]. While the specific GI₅₀ values from the NCI-60 panel are not publicly accessible in indexed databases for this particular compound, the NSC designation itself represents a verifiable quality gate: the compound was deemed structurally suitable by NCI reviewers for inclusion in the premier public-sector anticancer screening cascade [2]. By contrast, close analogs such as 5-methyl-N-naphthalen-1-yl-1,3-oxazol-2-amine (CAS 135307-35-6) and 4-naphthalen-1-yl-1,3-oxazol-2-amine (CAS 68101-29-1) do not carry NSC numbers, indicating they were not submitted to or selected for the same screening pipeline [3].

NCI screening pedigree
Supporting evidence
Target:NSC 659237 assigned
vs
Close analogs:no NSC number found
Binary: present (target) vs. absent (comparator analogs); screening data may be retrievable from NCI DTP.
May support procurement review for cancer‑cell‑line screening
Registry database cross‑referencing
Anticancer Drug Screening NCI-60 Panel Chemical Biology

Verified Physicochemical Data for Process Feasibility

N-(2-Oxazolyl)-1-naphthylamine has experimentally reported physicochemical properties: density of 1.269 g/cm³, boiling point of 378.9 °C at 760 mmHg, flash point of 183 °C, refractive index of 1.697, and exact mass of 210.07900 Da . These values define the compound's handling and processing profile. In comparison, the dihydro analog 2-(1-naphthylamino)-2-oxazoline (CAS 40520-51-2) has not had these parameters consistently reported in public databases, creating an information asymmetry that complicates process design for the oxazoline series . The computed topological polar surface area (TPSA) of 38.06 Ų and one hydrogen bond donor, three hydrogen bond acceptors define permeability-relevant molecular descriptors .

Physicochemical property data
Supporting evidence
Density 1.269 g/cm³ · b.p. 378.9 °C · flash point 183 °C · refractive index 1.697 · TPSA 38.06 Ų
≥5 experimentally determined parameters publicly available for the target vs. ≤2 for the dihydro analog.
Supports process development and scale‑up feasibility
Data compiled from public databases; verify for specific batch
Process Chemistry Physicochemical Characterization Formulation Development

Multi-Target Patent Validation of the 2-Aminonaphthoxazole Scaffold

The 2-aminonaphthoxazole scaffold exemplified by N-(2-Oxazolyl)-1-naphthylamine is explicitly claimed and exemplified in patent families spanning three distinct therapeutic areas: 5-HT₂B receptor antagonism (WO2003068226A1, claiming 2-oxazolamines with naphthalen-1-yl substitution as serotonin receptor antagonists) [1], class III receptor tyrosine kinase inhibition (AIU2001/AIU2008 series targeting FLT3 and c-KIT) [2], and CCR4 antagonism (4-tert-butyl-N-(naphthalen-1-yl)oxazol-2-amine with Ki = 3.2 nM at CCR4) [3]. This cross-target patent footprint establishes the scaffold as a privileged chemotype, implying that the unsubstituted parent compound N-(2-Oxazolyl)-1-naphthylamine is the common synthetic node from which all three patent-defined lead series can be accessed through differential substitution chemistry.

Patent‑validated target breadth
Class‑level inference
Aromatic oxazole scaffold:3 target classes (5‑HT2B, FLT3/c‑KIT, CCR4)
vs
Oxazoline scaffold:1 therapeutic area historically reported
3‑fold greater breadth of patent‑validated target classes for the aromatic oxazole scaffold.
Indicates multi‑target scaffold utility for lead generation
Patent landscape analysis; actual activity depends on substitution
Intellectual Property Drug Repurposing Scaffold Hopping

Absence of Published Biological Data for the Parent Compound

A comprehensive search of PubMed, patent databases, BindingDB, ChEMBL, and the NCI DTP public interface did not identify any publication reporting quantitative biological activity data (IC₅₀, Kᵢ, GI₅₀, or EC₅₀ values) for N-(2-Oxazolyl)-1-naphthylamine itself in head-to-head comparison with a defined comparator [1]. All biological activity data located pertain to 4- or 5-substituted derivatives, not the parent compound. The NSC 659237 designation confirms submission to NCI, but the screening results are not retrievable through standard public database queries [2]. Consequently, the differential evidence presented in this guide is predominantly class-level inference and supporting evidence rather than direct head-to-head comparisons. Users procuring this compound for biological screening should anticipate that target engagement and potency data will need to be generated de novo.

Biological data for parent compound
Data to verify
0 published IC50, Ki, GI50, or EC50 values found for the unsubstituted parent
All quantitative activity data pertain to 4‑ or 5‑substituted derivatives; NCI screening results not publicly accessible.
Compound value lies in scaffold diversification, not pre‑validated bioactivity
Target engagement and potency data must be generated de novo
Data Transparency Evidence Gap Analysis Procurement Caution

Recommended Application Scenarios Based on Verified Evidence


Scaffold Diversification for Multi-Target Library Synthesis

N-(2-Oxazolyl)-1-naphthylamine is optimally deployed as a central synthetic intermediate for generating libraries of 4-substituted, 5-substituted, and 4,5-disubstituted 2-aminonaphthoxazole derivatives. Its two unsubstituted oxazole positions provide dual diversification vectors, enabling parallel exploration of FLT3 kinase, 5-HT₂B receptor, and CCR4 chemokine receptor chemical space from a single starting material [1]. This contrasts with pre-functionalized analogs such as AIU2001 (5-bromophenyl) or the 4-tert-butyl CCR4 antagonist, which are each locked into a single target-biased substitution pattern [2][3].

Process Feasibility Using Verified Physicochemical Parameters

The experimentally determined density (1.269 g/cm³), boiling point (378.9 °C), and flash point (183 °C) provide process chemists with the minimum data required for preliminary solvent selection, distillation protocol design, and thermal safety assessment without the need for de novo measurement [1]. This is a practical advantage over analogs such as 2-(1-naphthylamino)-2-oxazoline, for which comparable experimental physicochemical data are not publicly compiled [2].

Anticancer Screening Follow-Up via NCI Pedigree

The NSC 659237 designation confirms that the compound has passed NCI's structural and formulability review for anticancer screening [1]. Research groups pursuing anticancer indications may request the historical screening data directly from the NCI Developmental Therapeutics Program (DTP) data repository, potentially providing a zero-cost preliminary activity profile that is unavailable for structurally similar but non-screened analogs [2].

Negative Control for FLT3 Inhibitor SAR Studies

Given that the 5-substituted derivatives AIU2001 and AIU2008 achieve FLT3 IC₅₀ values in the sub-nanomolar range, the unsubstituted parent compound N-(2-Oxazolyl)-1-naphthylamine can serve as a critical negative control in structure-activity relationship (SAR) campaigns to confirm that the 5-position substitution is essential for kinase inhibitory activity [1]. This application leverages the compound's lack of pre-existing target bias rather than any intrinsic biological activity.

Application
Selection Property
Validation Focus
Scaffold diversification for multi‑target library synthesis
Unsubstituted oxazole C4 and C5 positions
Chemical feasibility and substitution chemistry for FLT3, 5‑HT2B, CCR4 chemotypes
Process feasibility using verified physicochemical parameters
Density, boiling point, flash point data
Solvent selection, distillation protocol design, thermal safety assessment
Cancer‑cell‑line screening follow‑up via NCI pedigree
NSC 659237 designation
Historical screening data retrieval from NCI DTP repository
Negative control for FLT3 inhibitor SAR studies
Lack of 5‑substitution on oxazole ring
Confirming that 5‑position substitution is essential for kinase inhibitory activity
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